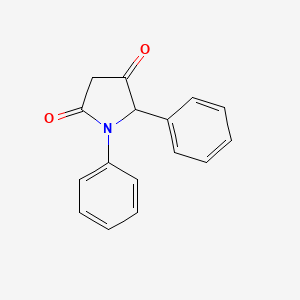
Dimethyl 3-methylbut-2-en-1-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methylbut-2-en-1-yl phosphate is an organic compound with the molecular formula C7H15O4P. It is a derivative of phosphate esters and is characterized by the presence of a dimethyl group and a 3-methylbut-2-en-1-yl group attached to the phosphate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methylbut-2-en-1-yl phosphate typically involves the esterification of 3-methylbut-2-en-1-ol with phosphoric acid or its derivatives. One common method is the reaction of 3-methylbut-2-en-1-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired phosphate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-methylbut-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate derivatives, alcohols, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 3-methylbut-2-en-1-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dimethyl 3-methylbut-2-en-1-yl phosphate involves its interaction with various molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by enzymes such as kinases, which play a crucial role in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylallyl phosphate
- Isopentenyl phosphate
- Geranyl phosphate
Comparison
Dimethyl 3-methylbut-2-en-1-yl phosphate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties compared to similar compounds. For example, while dimethylallyl phosphate and isopentenyl phosphate are also phosphate esters, their different alkyl groups result in variations in their chemical behavior and applications.
Propiedades
Número CAS |
82753-89-7 |
|---|---|
Fórmula molecular |
C7H15O4P |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
dimethyl 3-methylbut-2-enyl phosphate |
InChI |
InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h5H,6H2,1-4H3 |
Clave InChI |
YEDZKAVHOLZLRC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOP(=O)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


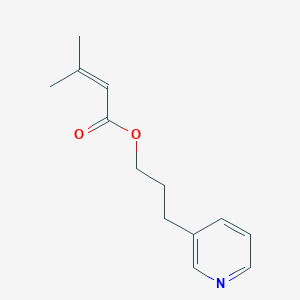
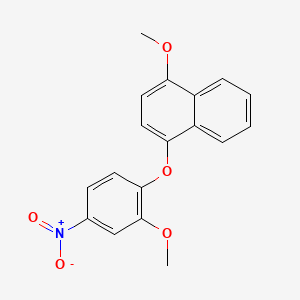
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
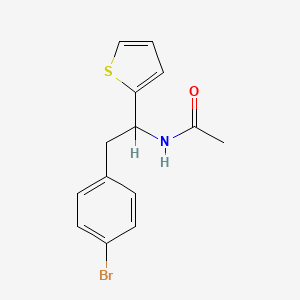
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
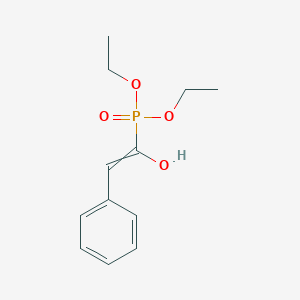

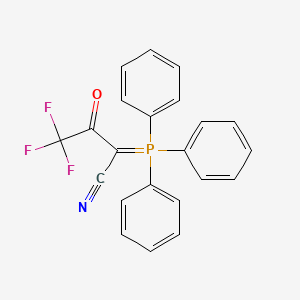

![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)

